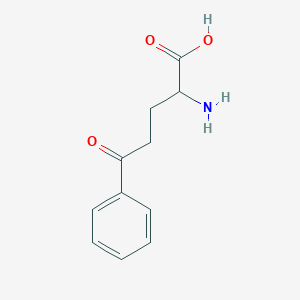

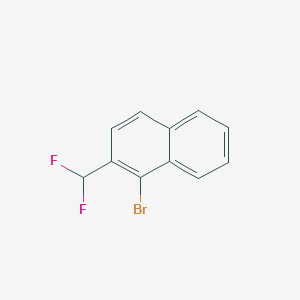

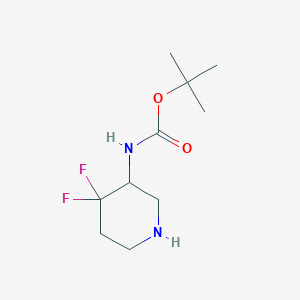

![molecular formula C14H21N3O2 B1445490 Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate CAS No. 1407532-82-4](/img/structure/B1445490.png)

Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate

Descripción general

Descripción

Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1407532-82-4. It has a molecular weight of 263.34 . The IUPAC name for this compound is ethyl 5-[(4-methyl-1-piperazinyl)methyl]-2-pyridinecarboxylate .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-Chloro-5-chloromethylpyridine with N-ethylpiperazine. The reaction mixture is stirred at 60-70 °C for 2 hours, cooled to room temperature, and then potassium carbonate is added. After stirring for 10 minutes, the aqueous phase is separated and dried to give the product .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21N3O2/c1-3-19-14(18)13-5-4-12(10-15-13)11-17-8-6-16(2)7-9-17/h4-5,10H,3,6-9,11H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a melting point of 62 - 64°C . It is a low melting solid .Aplicaciones Científicas De Investigación

Pharmaceutical Research & Drug Development

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure is closely related to that of Imatinib , a well-known tyrosine kinase inhibitor used in the treatment of certain types of cancer . Researchers are exploring its utility in designing novel therapeutic agents that can inhibit protein kinases, which are crucial in signaling pathways for cancer cell proliferation and survival.

Neuroscience Studies

The piperazine moiety present in this compound is often seen in molecules with potential neuroprotective or anti-neuroinflammatory activities . This suggests that Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate could be used in the development of new treatments for neurodegenerative diseases by modulating neurological pathways.

Analytical Chemistry

In analytical chemistry, derivatives of this compound could serve as standards or reagents in chromatographic methods. Its unique structure allows it to be a potential candidate for system suitability testing in liquid chromatography coupled with UV detection .

Anticancer Agent Research

The structural similarity of this compound to known anticancer agents suggests its potential application in the synthesis of small molecule inhibitors targeting receptor tyrosine kinases like DDR1 and DDR2. These receptors are implicated in cancer progression and metastasis, and inhibiting them could be a promising strategy in cancer therapy .

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with this compound are H302, H312, H332 which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-3-19-14(18)13-5-4-12(10-15-13)11-17-8-6-16(2)7-9-17/h4-5,10H,3,6-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQIPXOVFSXMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)CN2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

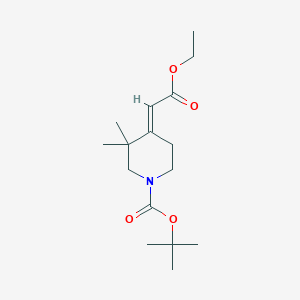

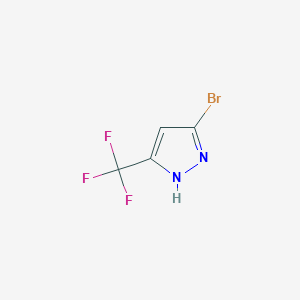

![3,8-Dimethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445410.png)

![1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B1445428.png)